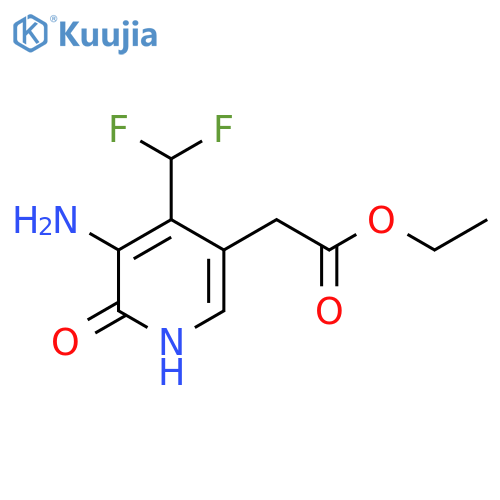

Cas no 1806794-03-5 (Ethyl 3-amino-4-(difluoromethyl)-2-hydroxypyridine-5-acetate)

1806794-03-5 structure

商品名:Ethyl 3-amino-4-(difluoromethyl)-2-hydroxypyridine-5-acetate

CAS番号:1806794-03-5

MF:C10H12F2N2O3

メガワット:246.210689544678

CID:4915858

Ethyl 3-amino-4-(difluoromethyl)-2-hydroxypyridine-5-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-amino-4-(difluoromethyl)-2-hydroxypyridine-5-acetate

-

- インチ: 1S/C10H12F2N2O3/c1-2-17-6(15)3-5-4-14-10(16)8(13)7(5)9(11)12/h4,9H,2-3,13H2,1H3,(H,14,16)

- InChIKey: XAZKATGSILEKNV-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C(C(NC=C1CC(=O)OCC)=O)N)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 402

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 81.4

Ethyl 3-amino-4-(difluoromethyl)-2-hydroxypyridine-5-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A024006257-1g |

Ethyl 3-amino-4-(difluoromethyl)-2-hydroxypyridine-5-acetate |

1806794-03-5 | 97% | 1g |

$1,629.60 | 2022-03-31 | |

| Alichem | A024006257-500mg |

Ethyl 3-amino-4-(difluoromethyl)-2-hydroxypyridine-5-acetate |

1806794-03-5 | 97% | 500mg |

$1,019.20 | 2022-03-31 |

Ethyl 3-amino-4-(difluoromethyl)-2-hydroxypyridine-5-acetate 関連文献

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

1806794-03-5 (Ethyl 3-amino-4-(difluoromethyl)-2-hydroxypyridine-5-acetate) 関連製品

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 307-59-5(perfluorododecane)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量